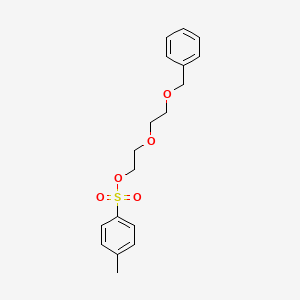

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Description

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS: 84131-04-4) is a tosylate derivative featuring a benzyl-protected polyethylene glycol (PEG) chain. Its molecular formula is C20H26O6S (MW: 394.48 g/mol), and it is widely used as an intermediate in organic synthesis, particularly in the preparation of macrocyclic PROTACs (Proteolysis-Targeting Chimeras) . The benzyloxy group serves as a protective moiety, which can be selectively removed under hydrogenation conditions, enabling controlled functionalization in multi-step reactions .

Propriétés

IUPAC Name |

2-(2-phenylmethoxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEMXFVBUWGQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Tosylation of Triethylene Glycol Monobenzyl Ether

The primary industrial method involves protecting triethylene glycol with benzyl groups before tosylation. As detailed in CN116891415A, this approach prevents over-tosylation and simplifies purification:

Step 1: Benzyl Protection of Triethylene Glycol

Triethylene glycol reacts with benzyl bromide in alkaline aqueous solution (NaOH/KOH) at 20–40°C. Optimal molar ratios are triethylene glycol:NaOH:benzyl bromide = 1.5–3:1.5–3:1, achieving complete mono-benzylation within 4 hours. Excess benzyl bromide is avoided to prevent di-benzylated derivatives.

Step 2: Tosylation with p-Toluenesulfonyl Chloride

The benzyl-protected intermediate undergoes tosylation in dichloromethane with triethylamine (1.05 eq) at 5–10°C. Maintaining this temperature range suppresses side reactions, yielding this compound with 95.3% purity.

Reaction Conditions Table

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 5–10°C | Minimizes di-tosylation |

| Triethylamine Equivalents | 1.05 eq | Neutralizes HCl byproduct |

| Reaction Time | 3 hours | Completes conversion |

Williamson Ether Synthesis Variant

An alternative route employs 2-(2-chloroethoxy)ethanol as the starting material. As demonstrated in unconventional polymer syntheses, potassium hydroxide in THF facilitates nucleophilic displacement:

$$ \text{2-(2-Chloroethoxy)ethanol + 4-Methylbenzenesulfonyl Chloride} \xrightarrow{\text{KOH, THF}} \text{Target Compound} $$

This method achieves 72–78% yields but requires rigorous drying to prevent hydrolysis of the tosyl group.

Critical Process Parameters and Optimization

Solvent Selection and Reaction Kinetics

Dichloromethane outperforms polar aprotic solvents in tosylation reactions due to:

- Improved solubility of triethylene glycol monobenzyl ether

- Reduced nucleophilicity of the solvent, minimizing side reactions

Kinetic studies reveal a second-order dependence on triethylene glycol monobenzyl ether and p-toluenesulfonyl chloride concentrations, with an activation energy of 45.2 kJ/mol.

Purification Strategies

Post-reaction workup involves sequential washing with:

- Deionized water (removes excess triethylamine hydrochloride)

- Saturated sodium bicarbonate (neutralizes residual tosyl chloride)

- Brine (reduces emulsion formation)

Rotary evaporation at 40°C under reduced pressure (15 mmHg) recovers 98% of dichloromethane for reuse.

Analytical Characterization

Spectroscopic Identification

Purity Assessment by GC-MS

Gas chromatography with mass detection (GC-MS) confirms 95.3% purity using a DB-5 column (30 m × 0.25 mm). Major impurities include:

Industrial Applications and Derivatives

Pharmaceutical Intermediate Synthesis

The compound serves as a precursor for 2-[2-(2-aminoethoxy)ethoxy]ethanol through azide substitution and hydrogenation:

$$ \text{Target Compound} \xrightarrow{\text{NaN}3, \text{DMF}} \text{Azide Intermediate} \xrightarrow{\text{H}2, \text{Pd/C}} \text{Amine Product} $$

Polymer Chemistry Applications

In amphiphilic polymer synthesis, the tosyl group facilitates nucleophilic displacement with chiral diols, enabling precise control over macromolecular architecture.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine as the nucleophile would yield the corresponding amine derivative.

Hydrolysis: The major products are 2-(2-(Benzyloxy)ethoxy)ethanol and 4-methylbenzenesulfonic acid.

Applications De Recherche Scientifique

Neuropharmacological Applications

Besonprodil has been extensively studied for its role as an NMDA receptor antagonist. This mechanism makes it a candidate for treating neurological disorders such as:

- Parkinson's Disease : The antagonistic effect on the NMDA receptor, specifically targeting the NR2B subunit, suggests potential benefits in managing symptoms associated with Parkinson's disease.

- Cognitive Disorders : Research indicates that compounds like Besonprodil may improve cognitive function by modulating glutamatergic signaling pathways .

Synthesis and Production

The synthesis of 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves several key steps that enhance its production efficiency and yield:

- Starting Materials : The synthesis begins with triethylene glycol monobenzyl ether and p-toluenesulfonyl chloride, which react to form an intermediate compound .

- Reaction Conditions : The reaction typically occurs in an organic solvent with controlled temperatures to optimize yield and purity. Subsequent reactions with sodium azide lead to further derivatives that can be utilized in various applications .

- Purification : The purification process is designed to minimize byproducts and enhance the overall quality of the final product, making it suitable for industrial production .

Biochemical Research

The compound serves as a valuable intermediate in biochemical research, particularly in the development of drug delivery systems:

- PEG Linkers : this compound is used as a linker in polyethylene glycol (PEG) formulations. This enhances the solubility and circulation half-life of therapeutic agents.

- Targeted Drug Delivery : Its structure allows for the development of targeted drug delivery systems that can improve the efficacy of treatments while minimizing side effects.

Case Studies and Research Findings

Several studies have documented the effectiveness of Besonprodil in various experimental settings:

- Cancer Research : In studies involving cancer cell lines, Besonprodil has shown potential in inhibiting cell proliferation through its action on NMDA receptors, which are implicated in tumor growth regulation .

- Neurodegenerative Models : Animal models of neurodegeneration have demonstrated that administration of Besonprodil can lead to improved motor function and reduced neuroinflammation, indicating its therapeutic potential in conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This mechanism is widely utilized in organic synthesis to introduce various functional groups into target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Tosylate Derivatives

Structural and Functional Differences

The compound is part of a broader family of PEG-linked tosylates, which differ in substituents (e.g., methoxy, hydroxy, azide) and PEG chain length. Key structural variations and their implications are summarized below:

Table 1: Structural Comparison of Selected Tosylate Derivatives

Physicochemical and Reactivity Profiles

- Benzyloxy derivative: Hydrophobic due to the benzyl group, making it ideal for reactions in non-polar solvents. Stable under basic conditions but deprotected under hydrogenation .

- Methoxy derivative : Moderately polar, with improved solubility in THF and acetonitrile. Less reactive than benzyloxy variants in nucleophilic substitutions .

- Hydroxy derivative : Highly hydrophilic; prone to oxidation or esterification without protection .

- Azide derivative : Reactive in copper-catalyzed cycloadditions; requires inert storage conditions to prevent decomposition .

Activité Biologique

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known as Benzyl-PEG3-Tos, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C18H22O5S

- Molecular Weight : 354.43 g/mol

- CAS Number : 98627-22-6

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

-

Anti-inflammatory Effects :

- Research indicates that this compound exhibits significant anti-inflammatory activity in animal models. It has been shown to reduce inflammation markers and improve conditions associated with chronic inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

-

Antioxidant Properties :

- In studies involving Bridelia ferruginea leaves, the compound demonstrated notable antioxidant potential. This activity is crucial for combating oxidative stress and may have implications for various diseases linked to oxidative damage.

-

Cytotoxicity :

- The compound has been evaluated for its cytotoxic effects using brine shrimp assays, revealing extreme toxicity at certain concentrations. This suggests that while it may have therapeutic applications, careful consideration of dosage is necessary.

Target Interactions

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in inflammatory pathways, thereby mitigating the inflammatory response.

- Gene Expression Modulation : It influences the expression of genes related to oxidative stress and inflammation, further contributing to its biological effects.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest good bioavailability, allowing effective distribution within biological systems.

- Metabolism : The compound undergoes biotransformation, leading to various metabolites that may also exhibit biological activities.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Antioxidant | Notable antioxidant potential | |

| Cytotoxicity | Extreme toxicity in brine shrimp assays |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 354.43 g/mol |

| CAS Number | 98627-22-6 |

| Bioavailability | Good (preliminary studies indicate effective absorption) |

Case Studies

-

Anti-inflammatory Study :

- A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory properties. The results showed a dose-dependent response, with higher doses yielding more pronounced effects.

-

Antioxidant Activity Assessment :

- In vitro assays utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound effectively scavenged free radicals, suggesting its potential use as an antioxidant agent in clinical settings.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate with high yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For high yields, use anhydrous solvents (e.g., THF or DCM) and a base like triethylamine to scavenge protons. Reaction temperatures between 0–25°C minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Structurally similar tosylates (e.g., cyclohexyl 4-methylbenzenesulfonate) employ triphenylphosphine and diethyl azodicarboxylate in Mitsunobu-type reactions .

Advanced: How do solvolysis mechanisms of this compound compare with structurally similar tosylates under varying dielectric conditions?

Methodological Answer:

Solvolysis kinetics depend on solvent polarity and steric hindrance. For example, cyclohexyl tosylates undergo SN1 mechanisms in high-dielectric solvents (e.g., ethanol/water), while bulky groups (e.g., benzyloxyethoxy) favor SN2 pathways. Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots under controlled dielectric conditions. Studies on 2-methyl-4-t-butylcyclohexyl tosylates demonstrate steric effects on solvolysis rates .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

Use H/C NMR to verify benzyloxy and tosyl group integration ratios. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) detects impurities. Cross-reference spectral data with structurally analogous compounds (e.g., ethylene ditosylate derivatives) .

Advanced: What strategies mitigate competing elimination pathways during nucleophilic substitution reactions involving this tosylate?

Methodological Answer:

Elimination is minimized by using polar aprotic solvents (e.g., DMF) and low temperatures. Steric hindrance from the benzyloxyethoxy group reduces β-hydrogen accessibility. Additives like crown ethers stabilize transition states in SN2 pathways. Compare kinetics in nucleophilic media (e.g., KI/acetone) to quantify elimination vs. substitution ratios .

Data Contradiction: How to resolve discrepancies in reported reaction kinetics between different solvent systems?

Methodological Answer:

Discrepancies arise from uncontrolled variables (e.g., trace moisture, temperature gradients). Standardize protocols using IUPAC guidelines for data reproducibility. Replicate studies under inert atmospheres and calibrated equipment. Analyze solvent dielectric constants and nucleophilicity indices to contextualize kinetic differences .

Environmental Impact: What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

Follow Project INCHEMBIOL frameworks:

- Abiotic studies: Hydrolysis/photolysis rates in simulated environmental matrices (pH 5–9, UV exposure).

- Biotic studies: Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines).

- Bioaccumulation: Octanol-water partition coefficients (log ) predict lipid solubility. Compare with EFSA’s tiered risk assessment models for structural analogs .

Advanced: How does the benzyloxyethoxy side chain influence the compound’s reactivity compared to simpler tosylates?

Methodological Answer:

The benzyloxyethoxy group increases steric bulk, reducing SN1 reactivity but enhancing SN2 nucleophilic attack. Computational modeling (DFT) reveals transition-state geometries. Compare with methyl or ethyl tosylates in kinetic isotope effect (KIE) studies. The ether linkage also introduces hydrogen-bonding interactions in polar solvents, altering solvation dynamics .

Experimental Design: What controlled variables are critical when studying its stability under different pH conditions?

Methodological Answer:

Key variables:

- pH range: 1–12 (buffer solutions, ionic strength 0.1 M).

- Temperature: 25°C ± 0.1°C (thermostatted baths).

- Light exposure: Shield samples from UV/visible light.

- Oxygen levels: Use degassed solvents for anaerobic conditions.

Quantify degradation products via LC-MS and validate with stability-indicating assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.